Product packaging for Anastrozole Acid Amide-d12(Cat. No.:)

Anastrozole Acid Amide-d12

Cat. No.: B1156873
M. Wt: 342.46
Attention: For research use only. Not for human or veterinary use.
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Description

Anastrozole Acid Amide-d12 is a deuterium-labeled analog of anastrozole acid amide, intended for use as an internal standard in the quantitative analysis of anastrozole and its metabolites. The incorporation of twelve deuterium atoms provides a predictable mass shift, enabling highly precise and reliable measurement via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This standard is critical for ensuring analytical accuracy during method development, validation, and quality control in pharmaceutical research and development . Anastrozole is a potent, selective, non-steroidal aromatase inhibitor that acts by competitively inhibiting the cytochrome P450 enzyme responsible for the conversion of androgens to estrogens . By blocking estrogen biosynthesis in peripheral tissues, anastrozole is an essential therapeutic for treating hormone receptor-positive breast cancer in postmenopausal women . Research into its pharmacokinetics has revealed significant interindividual variability in plasma concentrations, influenced by genetic factors such as polymorphisms in the solute carrier transporter gene SLC38A7 . The use of a stable, deuterated internal standard like this compound is indispensable for studying anastrozole's metabolic fate, understanding the sources of this variability, and supporting the development of novel drug formulations with improved safety profiles . This product is offered with a comprehensive Certificate of Analysis to ensure traceability and compliance with regulatory guidelines. It is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₇H₁₀D₁₂N₄O₃

Molecular Weight

342.46

Synonyms

2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic Acid-d12

Origin of Product

United States

Synthetic Methodologies for Deuterated Anastrozole Acid Amide Analogs

Retrosynthetic Analysis of Anastrozole (B1683761) Acid Amide Scaffold

A retrosynthetic analysis of the Anastrozole Acid Amide-d12 scaffold allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The analysis guides the strategic planning of the forward synthesis.

The primary disconnections for the Anastrozole Acid Amide scaffold are identified at key functional groups. The triazole ring is a logical point for disconnection via a nucleophilic substitution pathway, retrosynthetically yielding a benzylic bromide and 1,2,4-triazole. The amide and carboxylic acid functional groups can be traced back to the hydrolysis of a dinitrile precursor, a common intermediate in Anastrozole synthesis. google.com This dinitrile intermediate is central to the strategy, as its synthesis provides the opportunity for deuterium (B1214612) incorporation.

Further disconnection of the dinitrile intermediate points to the formation of the two quaternary carbon centers, each bearing two methyl groups. These can be formed via the alkylation of a diarylacetonitrile derivative. This leads back to a simpler benzylic nitrile, which in turn can be derived from 3,5-bis(bromomethyl)toluene, a known starting material in Anastrozole synthesis. chemicalbook.comcore.ac.uk The crucial deuteration step is envisioned during the methylation of the diarylacetonitrile intermediate, utilizing a deuterated methyl source.

Strategies for Site-Specific Deuterium Incorporation

Achieving site-specific incorporation of twelve deuterium atoms onto the four methyl groups of the Anastrozole Acid Amide scaffold requires a carefully selected deuteration strategy. General approaches include direct hydrogen-isotope exchange on a late-stage intermediate or the construction of the molecule from deuterated precursors. researchgate.net

Catalytic hydrogen-isotope exchange (HIE) represents a powerful method for introducing deuterium into organic molecules, often at a late stage of the synthesis. acs.org This typically involves the use of a transition metal catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). google.com

For the Anastrozole scaffold, catalysts based on iridium, rhodium, ruthenium, or platinum could potentially be employed to deuterate C-H bonds. acs.orgresearchgate.net For instance, ortho-deuteration of aromatic compounds containing directing groups like carboxylic acids has been achieved using rhodium catalysts. acs.org However, deuterating the specific methyl C(sp³)-H bonds in the presence of other potentially reactive sites (benzylic and aromatic protons) with high selectivity and efficiency via HIE would be challenging. The steric hindrance around the quaternary centers and the lack of activating functional groups adjacent to the methyls make this approach less favorable than building-block strategies for this specific target.

Table 1: Examples of Catalytic Systems for H/D Exchange This table presents general catalytic systems and is not specific to this compound.

Catalyst System Deuterium Source Substrate Type Reference
Cationic Rh(III) D₂O Aromatic Carboxylic Acids acs.org
Ruthenium complexes D₂O Aromatic Carbonyl Compounds researchgate.net
Platinum on Carbon (Pt/C) D₂O Aromatic Rings scielo.org.mx
Palladium on Carbon (Pd/C) D₂ Dehalogenation/Deuteration researchgate.net

A more robust and selective strategy for synthesizing this compound involves the use of a deuterated precursor or reagent early in the synthetic sequence. This "bottom-up" approach ensures precise control over the location and number of incorporated deuterium atoms.

Given that the twelve deuterium atoms are located on the four methyl groups, the most logical precursor for deuteration is a methylating agent. The known synthesis of Anastrozole involves a double methylation step to form the two gem-dimethyl groups. chemicalbook.com By substituting the standard methyl iodide (CH₃I) with its deuterated counterpart, trideuteromethyl iodide (CD₃I), the d₁₂ label can be introduced with high isotopic purity. This method directly installs the two gem-di(trideuteromethyl) moieties required for the final product. This approach avoids issues of regioselectivity and potential scrambling associated with HIE methods. nih.gov

To maximize the incorporation of deuterium and ensure high isotopic purity of the final product, several factors must be optimized.

Reagent Purity: The isotopic purity of the deuterated reagent is paramount. Using trideuteromethyl iodide with a high deuterium content (e.g., >99 atom % D) is essential.

Reaction Conditions: The reaction conditions for the methylation step should be optimized to prevent any H/D exchange. This includes using aprotic solvents and ensuring the absence of protic impurities.

Stoichiometry: A slight excess of the deuterated reagent (CD₃I) can be used to drive the reaction to completion and ensure that all four methyl positions are fully deuterated.

Analytical Monitoring: Throughout the synthesis, intermediates should be monitored by analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ²H NMR) and Mass Spectrometry (MS) to confirm the presence and quantify the level of deuterium incorporation. The absence of signals in the methyl region of the ¹H NMR spectrum and the corresponding mass shift in the MS are key indicators of successful deuteration.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound can be achieved through a linear, multi-step sequence starting from commercially available materials. The pathway is adapted from known Anastrozole syntheses, with the inclusion of the key deuteration step and a final hydrolysis. chemicalbook.comvjs.ac.vn

Step 1: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile The synthesis begins with 3,5-bis(bromomethyl)toluene, which undergoes a nucleophilic substitution with a cyanide source, such as potassium cyanide, in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile. chemicalbook.com

Characterization: The product would be characterized by ¹H NMR, showing a singlet for the benzylic protons and a singlet for the methyl protons on the aromatic ring. The IR spectrum would show a characteristic nitrile stretch (C≡N).

Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile-d6) The diacetonitrile intermediate is deprotonated at the α-positions using a strong base like sodium hydride (NaH). The resulting carbanion is then alkylated with two equivalents of trideuteromethyl iodide (CD₃I) to install the first two deuterated methyl groups, yielding a bis(methylpropanenitrile-d3) intermediate. The process is repeated with another round of deprotonation and alkylation with CD₃I to form the fully deuterated quaternary centers. This key step produces 2,2'-(5-methyl-1,3-phenylene)bis(2-methyl-d3-propanenitrile-3,3,3-d3), the d12-dinitrile precursor.

Characterization: ¹H NMR would confirm the disappearance of the α-proton signals and the persistence of the aromatic and benzylic methyl signals. ²H NMR would show a signal corresponding to the -CD₃ groups. High-resolution mass spectrometry (HRMS) would show a molecular ion peak consistent with the incorporation of twelve deuterium atoms.

Step 3: Synthesis of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile-d6) The central methyl group on the aromatic ring is converted to a bromomethyl group. This is typically achieved via a radical bromination reaction, such as the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. core.ac.ukrsc.org

Characterization: The singlet corresponding to the benzylic methyl group in the ¹H NMR spectrum of the starting material would be replaced by a new singlet for the -CH₂Br protons at a downfield shift.

Step 4: Synthesis of Anastrozole-d12 The benzylic bromide intermediate is reacted with 1,2,4-triazole, often using a base like sodium hydride or potassium carbonate in a suitable solvent such as DMF or toluene, to form Anastrozole-d12 via nucleophilic substitution. vjs.ac.vn

Characterization: ¹H NMR would show characteristic signals for the triazole protons and the newly formed -CH₂-triazole linkage. HRMS would confirm the final molecular weight of the deuterated Anastrozole.

Step 5: Synthesis of this compound The final step is the selective hydrolysis of the two nitrile groups in Anastrozole-d12. Hydrolysis of nitriles can be achieved under acidic or basic conditions. Achieving the specific acid-amide product requires carefully controlled conditions, as over-hydrolysis could lead to the diacid compound. google.com Mild acidic conditions could potentially favor the formation of the desired product. This transformation is analogous to the formation of hydrolytic impurities observed during Anastrozole synthesis. google.com

Final Product Derivatization and Purification Techniques

The final step in the synthesis of this compound is the derivatization of a suitable precursor, followed by rigorous purification to ensure high purity of the final product.

The conversion of the nitrile groups in a deuterated precursor to the corresponding acid and amide functionalities can be achieved through selective hydrolysis. One nitrile group is hydrolyzed to a carboxylic acid, and the other to a primary amide. This transformation requires carefully controlled reaction conditions to avoid hydrolysis of both nitrile groups to di-acid or di-amide byproducts.

Purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Purification Techniques for this compound:

TechniqueDescription
Column Chromatography Utilized for the initial separation of the crude product from major impurities. A silica (B1680970) gel stationary phase with a gradient elution of solvents like ethyl acetate (B1210297) and hexane (B92381) is commonly used.
Preparative High-Performance Liquid Chromatography (HPLC) A highly effective method for isolating the desired compound with high purity. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed.
Crystallization The final step to obtain a highly pure, crystalline product. The purified compound from HPLC is dissolved in a suitable solvent system, such as a mixture of ethyl acetate and diisopropyl ether, and allowed to crystallize. google.com

The purity of the final this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity levels exceeding 98% are generally achievable with these methods. chemscene.com

Scalability Considerations for Deuterated Analog Production

The transition from laboratory-scale synthesis to larger-scale production of deuterated analogs like this compound presents several challenges and considerations. The primary goals of scaling up are to increase the production volume while maintaining product quality, ensuring process safety, and minimizing costs.

Key Scalability Considerations:

FactorConsideration
Reagent Availability and Cost Deuterated starting materials, such as deuterated solvents or reagents, can be significantly more expensive than their non-deuterated counterparts. Sourcing reliable and cost-effective suppliers for these materials is crucial for large-scale production.
Reaction Conditions Reactions that are easily controlled on a small scale may become difficult to manage in larger reactors. Heat transfer, mixing efficiency, and reaction kinetics need to be carefully evaluated and optimized for the larger scale. The use of continuous flow reactors can offer better control over reaction parameters and improve scalability. core.ac.uk
Process Safety A thorough safety assessment of the entire process is necessary. This includes evaluating the hazards associated with all chemicals used, potential for runaway reactions, and safe handling procedures for large quantities of materials.
Purification Methods Purification techniques need to be scalable. While preparative HPLC is effective at the lab scale, it can be costly and time-consuming for large quantities. Alternative methods like large-scale crystallization and industrial chromatography systems may need to be developed and validated.
Regulatory Compliance The production of pharmaceutical compounds, including their deuterated analogs, must adhere to Good Manufacturing Practices (GMP). This involves stringent quality control, documentation, and validation of all manufacturing processes.

Advanced Analytical Characterization of Anastrozole Acid Amide D12

High-Resolution Mass Spectrometry for Isotopic Purity and Compositional Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like Anastrozole (B1683761) Acid Amide-d12. Its ability to provide accurate mass measurements to four or more decimal places allows for the unequivocal determination of elemental composition and the precise assessment of isotopic enrichment. nih.govrsc.org

Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) Applications

ESI-HRMS is particularly well-suited for the analysis of polar, non-volatile compounds such as Anastrozole Acid Amide-d12. This technique allows for the gentle ionization of the molecule, primarily forming protonated molecular ions ([M+H]⁺). The high resolving power of HRMS enables the separation and accurate mass measurement of the different isotopologues (molecules differing only in their isotopic composition).

The primary application of ESI-HRMS is the confirmation of the elemental formula. By comparing the measured accurate mass of the protonated molecule with the theoretical mass calculated for C₁₇H₇D₁₂N₅O₂ + H⁺, analysts can confirm the molecular composition with a high degree of confidence, typically with a mass error of less than 5 ppm. This confirmation is critical for verifying the identity of the synthesized standard.

Table 1: Theoretical vs. Measured Accurate Mass for this compound

SpeciesTheoretical m/zMeasured m/z (Example)Mass Error (ppm)
[C₁₇H₇D₁₂N₅O₂ + H]⁺324.2657324.2651-1.85

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and amide functional groups. mdpi.com To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. mdpi.com A common approach for molecules containing carboxylic acids is trimethylsilylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

Once derivatized, the compound can be readily analyzed by GC-MS. This technique provides complementary information to LC-MS, offering excellent chromatographic separation and characteristic electron ionization (EI) fragmentation patterns that are highly reproducible and useful for structural confirmation. dea.gov

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation and for confirming the location of the deuterium (B1214612) labels. researchgate.netwikipedia.org In an MS/MS experiment, the protonated molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum.

The fragmentation pattern of the deuterated compound is compared to that of its non-deuterated analog. Key fragments of Anastrozole and its metabolites often involve the loss of the triazole group or cleavages around the central quaternary carbon atoms. researchgate.netgilbertodenucci.com For the d12 analog, where the deuterium atoms are located on the four methyl groups, fragments containing these methyl groups will exhibit a corresponding mass shift. For instance, a fragment resulting from the loss of a CD₃ group would be observed at a mass 3 Da higher than the loss of a CH₃ group in the unlabeled compound. This detailed analysis confirms that deuteration has occurred at the intended positions and that the structural integrity of the molecule is maintained. researchgate.netresearchgate.net

Table 2: Predicted Key MS/MS Fragments of this compound vs. Unlabeled Analog

Precursor Ion (m/z)Unlabeled Fragmentd12-Labeled FragmentMass Shift (Da)Putative Lost Neutral
312.1 (Unlabeled)243.1N/AN/AC₃H₆N
324.2 (d12-Labeled)N/A255.2+12C₃H₆N
312.1 (Unlabeled)59.1N/AN/AC₁₄H₈N₅O₂
324.2 (d12-Labeled)N/A65.1+6C₁₄H₂D₆N₅O₂

Isotopic Purity Calculation Methodologies

Isotopic purity is a critical parameter for a deuterated internal standard, as it directly impacts the accuracy of quantitative assays. nih.gov HRMS is the preferred method for this determination. researchgate.net The calculation involves measuring the relative intensities of the ion signals corresponding to the different isotopologues of this compound (e.g., d12, d11, d10, etc.). nih.govresearchgate.net

The isotopic purity is typically calculated using the following formula, which considers the peak areas of all relevant isotopologue ions:

% Isotopic Purity (d12) = [ I(d12) / (I(d0) + I(d1) + ... + I(d12)) ] x 100

Where I(dx) is the intensity of the ion signal for the isotopologue with 'x' deuterium atoms.

A correction for the natural abundance of ¹³C and other isotopes must be applied to the measured intensities to avoid overestimating the contribution of lower-deuterated species. researchgate.net High-quality this compound should exhibit an isotopic purity of ≥98% for the d12 form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Localization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. It is used alongside mass spectrometry to provide orthogonal confirmation of the compound's identity and the precise location of the deuterium atoms. rsc.org

Proton (¹H) NMR Spectroscopic Analysis for Hydrogen Positions

Proton NMR (¹H NMR) is highly effective for confirming the sites of deuteration. rsc.org The ¹H NMR spectrum of a deuterated compound is compared directly with the spectrum of its unlabeled counterpart. In the case of this compound, the deuterium atoms replace the protons on the four methyl groups.

The ¹H NMR spectrum of unlabeled Anastrozole Acid Amide would show a characteristic singlet corresponding to the 12 protons of the four magnetically equivalent methyl groups. dea.govresearchgate.net In the ¹H NMR spectrum of high-purity this compound, this signal will be almost entirely absent. The degree of disappearance of this signal provides a quantitative measure of the extent of deuteration at that specific site. rsc.orgnih.gov The remaining signals in the spectrum, corresponding to the aromatic and methylene (B1212753) protons, should remain unchanged in their chemical shift and multiplicity, confirming the structural integrity of the rest of the molecule.

Table 3: Comparison of Expected ¹H NMR Signals

Proton PositionUnlabeled Anastrozole Acid Amide (Expected δ, ppm)This compound (Expected δ, ppm)Signal Change
Aromatic Protons~7.5 - 8.5~7.5 - 8.5No significant change
Methylene Protons (-CH₂-)~5.4~5.4No significant change
Methyl Protons (-CH₃)~1.7N/ASignal absent or significantly reduced

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Isotope Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a critical tool for the structural elucidation of this compound, providing detailed information on the carbon skeleton. The introduction of twelve deuterium atoms in place of protons on the four methyl groups induces noticeable isotope effects, which are key verification points in the analysis.

The primary isotope effect is a characteristic upfield shift (to a lower ppm value) for the deuterated methyl carbons (C-D) compared to their protonated (C-H) counterparts in the non-labeled compound. This shift arises from the lower zero-point vibrational energy of the C-D bond versus the C-H bond. A secondary isotope effect can also be observed, causing smaller upfield shifts on the adjacent quaternary carbons to which the -CD₃ groups are attached.

Furthermore, the signal for each deuterated methyl carbon, typically a singlet in a proton-decoupled spectrum of the non-labeled analogue, will appear as a multiplet (typically a septet) in the ¹³C NMR spectrum of the d12 isotopologue. This splitting pattern is due to the scalar coupling between the carbon-13 nucleus and the three attached deuterium nuclei (¹J_CD), which follows the 2nI+1 rule where n=3 (number of deuterium atoms) and I=1 (spin of deuterium).

The expected ¹³C NMR chemical shifts for this compound are detailed below, incorporating anticipated isotope effects based on data from related structures. researchgate.netnih.govnih.gov

Table 1: Expected ¹³C NMR Chemical Shifts and Isotope Effects for this compound This is an interactive data table. You can sort, filter, and search the data.

Carbon Atom Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-D coupling) Notes on Isotope Effects
Triazole C-H ~152 Singlet Minimal to no effect expected.
Triazole C-H ~145 Singlet Minimal to no effect expected.
Aromatic Quaternary C (x4) 130 - 140 Singlet Minor secondary upfield shifts may be observed on carbons adjacent to the substituted side chains.
Aromatic C-H (x3) 120 - 130 Singlet Minimal to no effect expected.
Methylene C (CH₂) ~53 Singlet Minimal to no effect expected.
Quaternary C (Acid side) ~45 Singlet Secondary upfield isotope shift expected due to proximity to two -CD₃ groups.
Quaternary C (Amide side) ~45 Singlet Secondary upfield isotope shift expected due to proximity to two -CD₃ groups.
Carboxylic Acid C=O ~178 Singlet Minimal to no effect expected.
Amide C=O ~178 Singlet Minimal to no effect expected.

Deuterium (²H) NMR Spectroscopy for Deuteration Pattern Verification

Deuterium (²H) NMR spectroscopy serves as a definitive method to confirm the successful and specific incorporation of deuterium into the molecule. Unlike ¹H NMR, which would show the absence of signals in the methyl regions, ²H NMR directly detects the deuterium nuclei.

For this compound, the ²H NMR spectrum is expected to be simple and highly informative. It should feature a single prominent resonance in the aliphatic region, corresponding to the chemical environment of the methyl groups. The presence of this signal confirms that deuteration has occurred, and its integration would correspond to the twelve deuterium atoms. The absence of signals in other regions of the spectrum verifies that the deuteration was specific to the target methyl positions and did not result in unintended isotopic scrambling on the aromatic or triazole rings. rsc.orgnih.gov

Chromatographic Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of this compound and separating it from the parent drug, non-deuterated forms, and other related impurities. daicelpharmastandards.com Method development typically involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. wisdomlib.org

Reversed-phase HPLC is the most common approach. derpharmachemica.com A typical method employs a C8 or C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). nih.govscielo.br Detection is most commonly performed using a UV detector, typically set at a wavelength around 215 nm, where the aromatic and triazole chromophores exhibit strong absorbance. derpharmachemica.comijpsonline.com

Isocratic elution can be used for simple purity checks, while gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve a wider range of impurities with different polarities. nih.gov

Table 2: Exemplary HPLC Method Parameters for Anastrozole and Related Compounds This is an interactive data table. You can sort, filter, and search the data.

Parameter Condition 1 Condition 2 Condition 3
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) scielo.br Symmetry C8 (100 x 4.6 mm, 3.5 µm) nih.gov Welchrom C18 (250 x 4.6 mm, 5 µm) derpharmachemica.com
Mobile Phase A 2 mM Ammonium Acetate scielo.br Water with 0.18% N,N-dimethyloctylamine, pH 3.0 nih.gov 10 mM Phosphate Buffer, pH 3.0 derpharmachemica.com
Mobile Phase B Acetonitrile scielo.br Acetonitrile nih.gov Acetonitrile derpharmachemica.com
Composition 50:50 (v/v) scielo.br 53.5:46.5 (v/v) nih.gov 50:50 (v/v) derpharmachemica.com
Flow Rate 1.0 mL/min scielo.br 1.0 mL/min nih.gov 1.0 mL/min derpharmachemica.com
Detection 210 nm scielo.br 270 nm nih.gov 215 nm derpharmachemica.com

| Column Temp. | Ambient | Room Temperature | Ambient |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. derpharmachemica.com This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a UPLC method would provide sharper and narrower peaks, allowing for better resolution of closely eluting impurities and a more accurate quantification of purity. semanticscholar.org The increased sensitivity is particularly advantageous for detecting trace-level impurities. The run times in UPLC are significantly shorter than in HPLC, increasing sample throughput for quality control applications. ijpsonline.com

Enantiomeric Purity Assessment (If Applicable to Chiral Centers)

An examination of the chemical structure of this compound reveals the absence of any stereocenters or chiral elements. The two quaternary carbons bearing the methyl/trideuteromethyl groups are prochiral but not chiral centers. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, enantiomeric purity assessment is not applicable to this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary, as molecular vibrations can be either IR-active, Raman-active, both, or neither. europeanpharmaceuticalreview.com

The key diagnostic feature in the vibrational spectra of this deuterated compound will be the C-D stretching and bending modes. Due to the heavier mass of deuterium compared to hydrogen, these vibrations occur at significantly lower frequencies (wavenumbers) than their C-H counterparts.

C-D Stretch: Expected around 2100-2250 cm⁻¹, a region that is typically clear in the spectra of non-deuterated organic molecules.

C-D Bending: Expected around 950-1100 cm⁻¹.

Other important functional groups that will give rise to characteristic bands include the carboxylic acid O-H (broad stretch in IR), the amide N-H (stretches in IR), the C=O of both the acid and amide, the C≡N group (if present as an impurity from the parent Anastrozole), the triazole ring, and the substituted benzene (B151609) ring. nih.govdea.gov Raman spectroscopy is particularly useful for analyzing the symmetrical vibrations of the aromatic ring and can be less susceptible to interference from water, which can be an advantage over IR in some sampling scenarios. americanpharmaceuticalreview.com

Table 3: Key Expected Vibrational Frequencies for this compound This is an interactive data table. You can sort, filter, and search the data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Carboxylic Acid O-H Stretch 2500-3300 (broad) IR
Amide N-H Stretch 3100-3500 IR
Aromatic C-H Stretch 3000-3100 IR, Raman
Methyl C-D Stretch 2100-2250 IR, Raman
Carboxylic Acid C=O Stretch 1700-1725 IR
Amide C=O (Amide I) Stretch 1650-1680 IR
Amide N-H (Amide II) Bend 1510-1550 IR
Aromatic C=C Ring Stretch 1450-1600 IR, Raman
Methyl C-D Bend 950-1100 IR

In Vitro Biotransformation Studies of Anastrozole Acid Amide Analogs

Elucidation of Enzymatic Oxidation Pathways (e.g., Cytochrome P450 Enzymes)

Oxidation is a key phase I metabolic pathway for anastrozole (B1683761). researchgate.net In vitro studies have consistently shown that the cytochrome P450 (CYP) superfamily of enzymes is responsible for this process. scielo.br The primary oxidative transformation is the hydroxylation of the parent compound. nih.gov Research has identified CYP3A4 as the main enzyme catalyzing the formation of hydroxyanastrozole (B15293156). nih.govscielo.brresearchgate.net To a lesser extent, CYP3A5 and CYP2C8 also contribute to this oxidative pathway. nih.govnih.govscielo.brresearchgate.net Another potential, though less substantiated in vitro, pathway is N-dealkylation, which would yield triazole. researchgate.netdrugbank.com However, some in vitro studies using human liver microsomes have failed to detect N-dealkylated metabolites. nih.gov

To study these oxidative pathways, human liver microsomes (HLMs) are commonly used as the in vitro system. nih.govnih.govnih.gov HLMs contain a high concentration of CYP enzymes, making them an ideal model for studying hepatic metabolism. semanticscholar.org These incubation systems require specific cofactors to support enzymatic activity. The catalytic cycle of CYP enzymes is dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, which provides the necessary reducing equivalents. nih.govresearcher.life A typical incubation mixture includes the substrate (anastrozole), HLMs, and an NADPH-generating system in a buffered solution at a physiological pH and temperature (e.g., pH 7.4 at 37°C). nih.gov The reaction is initiated by the addition of the cofactors and terminated after a specific time by adding a solvent like acetonitrile (B52724). nih.gov

The primary oxidative metabolite of anastrozole identified in HLM incubations is hydroxyanastrozole. nih.govnih.gov This metabolite is formed through the hydroxylation of the parent anastrozole molecule. researchgate.net The formation of hydroxyanastrozole is significantly inhibited by selective chemical inhibitors of CYP3A, confirming the central role of this enzyme subfamily. nih.govnih.gov While triazole has been reported as a major plasma metabolite in some contexts, its detection in in vitro microsomal incubations has been inconsistent. nih.govdrugbank.com

Parent Compound Metabolic Pathway Primary Metabolite Enzymes Involved
AnastrozoleHydroxylationHydroxyanastrozoleCYP3A4 (major), CYP3A5, CYP2C8 (minor)
AnastrozoleN-dealkylationTriazoleCYP3A4

Investigation of Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following phase I oxidation, or in parallel, anastrozole and its metabolites can undergo phase II conjugation reactions. scielo.br The most significant conjugation pathway for anastrozole is glucuronidation. nih.govresearchgate.net This process involves the covalent addition of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion. tandfonline.com Anastrozole can be directly conjugated to form anastrozole glucuronide, or its primary oxidative metabolite, hydroxyanastrozole, can be glucuronidated to form hydroxyanastrozole glucuronide. nih.govresearchgate.netnih.gov

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). In vitro studies using a panel of recombinant human UGTs have identified the specific isoforms involved in anastrozole's metabolism. The direct glucuronidation of anastrozole to anastrozole N+-glucuronide is catalyzed predominantly by UGT1A4. nih.govnih.govscielo.brtandfonline.com Correlation analyses in a bank of HLMs have shown a strong relationship between the rate of anastrozole glucuronide formation and the activity of UGT1A4. nih.govnih.gov Other isoforms, such as UGT1A3 and UGT2B7, may play a secondary role in the conjugation process. scielo.br UGT enzymes are also responsible for the subsequent glucuronidation of hydroxyanastrozole. nih.gov

Substrate Conjugation Reaction Enzyme Isoform
AnastrozoleN-GlucuronidationUGT1A4 (major)
AnastrozoleGlucuronidationUGT1A3, UGT2B7 (secondary)
HydroxyanastrozoleO-GlucuronidationUGTs

In vitro experiments have successfully identified and characterized the key conjugated metabolites of anastrozole. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have confirmed the structures of these metabolites. nih.gov The main products of the conjugation pathways are:

Anastrozole glucuronide: Formed by the direct attachment of glucuronic acid to a nitrogen atom on the triazole ring of the parent drug. nih.govresearchgate.net

Hydroxyanastrozole glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group of the phase I metabolite, hydroxyanastrozole. nih.govresearchgate.netnih.gov

These conjugated metabolites are significantly more polar than the parent compound, which is a critical step for their eventual elimination from the body. tandfonline.com

Kinetic Isotope Effects (KIE) in Metabolic Transformations

The kinetic isotope effect (KIE) is a phenomenon observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the rate of the chemical reaction. In drug metabolism studies, this typically involves replacing hydrogen with deuterium (B1214612). The C-D bond is stronger than the C-H bond, so reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. This effect is a powerful tool for elucidating reaction mechanisms, as a significant KIE indicates that C-H bond cleavage is a rate-determining step in the metabolic transformation.

While specific studies detailing the KIE for the metabolic transformations of anastrozole are not extensively documented in the literature, the use of deuterated analogs is fundamental to the research that characterizes these pathways. Heavily labeled analogs, such as Anastrozole-d12, serve as ideal internal standards in quantitative bioanalytical methods like LC-MS/MS. researchgate.net By using a stable isotope-labeled internal standard, variations in sample preparation and instrument response can be accurately corrected for, allowing for precise quantification of the parent drug and its non-labeled metabolites in complex biological matrices like microsomal incubations or plasma. The distinct mass difference ensures that the analytical signal of the standard does not interfere with that of the analyte, a critical requirement for the sensitive and specific assays needed to build a comprehensive picture of in vitro biotransformation.

Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables requested for the specified outline. The parent compound, Anastrozole, is known to be metabolized by cytochrome P450 enzymes, but specific metabolic studies on the "Anastrozole Acid Amide-d12" analog are not available.

Research Applications in Analytical Chemistry and Chemical Biology

Development of Stable Isotope Internal Standards (SIIS) for Quantitative Research Assays

Anastrozole-d12 is purposefully synthesized for use as an internal standard in quantitative analyses, most commonly employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Stable Isotope Internal Standards (SIIS) are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. scispace.com The key difference is the increased mass due to the substitution of hydrogen atoms with deuterium (B1214612). This mass shift allows the mass spectrometer to distinguish between the internal standard (Anastrozole-d12) and the target analyte (Anastrozole) while ensuring that both compounds behave almost identically during sample preparation and analysis. texilajournal.comchromforum.org

Quantitative analysis by LC-MS/MS can be hampered by "matrix effects," where co-eluting components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte. waters.com This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.com

The use of a stable isotope-labeled internal standard like Anastrozole-d12 is the most effective way to compensate for these matrix effects. waters.com Because Anastrozole-d12 is chemically almost identical to Anastrozole (B1683761), it experiences the same degree of ion suppression or enhancement as the analyte. chromforum.org By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized, leading to significantly improved precision and accuracy in the quantitative results. texilajournal.com

Table 1: Impact of SIIS on Mitigating Matrix Effects

ParameterWithout SIIS (e.g., Anastrozole alone)With SIIS (e.g., Anastrozole + Anastrozole-d12)
Ionization Efficiency Highly variable, affected by matrix componentsAnalyte and SIIS are affected similarly
Quantification Prone to inaccuracy due to ion suppression/enhancementAccurate, based on the stable ratio of analyte to SIIS
Precision Lower, with higher relative standard deviation (RSD)Higher, with lower RSD

For a quantitative assay to be reliable, it must be rigorously validated. Anastrozole-d12 plays a central role in this process. A fixed amount of the internal standard is added to every sample, including the calibration standards and quality control samples, at the beginning of the sample preparation process. texilajournal.com

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the standards. derpharmachemica.comijpsonline.com This ratiometric approach corrects for potential inconsistencies in sample extraction, handling, and injection volume. scispace.com Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), assesses parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). derpharmachemica.comwisdomlib.org The use of Anastrozole-d12 ensures that these validation parameters accurately reflect the method's performance by compensating for analytical variability. synzeal.com

A fundamental assumption when using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte during chromatography. waters.com This ensures both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects. chromforum.orgwaters.com Generally, deuterated standards like Anastrozole-d12 co-elute perfectly with their non-deuterated analogs. texilajournal.com

However, in some cases, a phenomenon known as the "deuterium isotope effect" can cause the deuterated compound to elute slightly earlier than the unlabeled compound in reversed-phase chromatography. chromforum.orgwaters.com This potential for chromatographic separation, even if minor, must be carefully evaluated during method development. If the separation is significant enough that the analyte and internal standard experience different matrix effects, the accuracy of the quantification can be compromised. waters.com Therefore, optimization of the chromatographic method to ensure maximal co-elution is a critical step in developing a robust assay.

Utilization in In Vitro Enzymology and Mechanistic Studies

While Anastrozole-d12 is not typically the direct subject of enzymatic studies, it is an indispensable tool for accurately studying the enzymology of unlabeled Anastrozole. medchemexpress.com Anastrozole is a potent inhibitor of aromatase (CYP19A1) and is also metabolized by other cytochrome P450 enzymes. caymanchem.comnih.govnih.gov Mechanistic studies require precise quantification of the parent compound and its metabolites, a task for which Anastrozole-d12 is ideally suited as an internal standard.

Determining key enzyme kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) involves incubating the enzyme with varying concentrations of the substrate and measuring the rate of product formation. Similarly, determining the inhibition constant (Kᵢ) involves incubating the enzyme, substrate, and various concentrations of an inhibitor like Anastrozole.

In a study examining the inhibitory effects of Anastrozole on various human drug-metabolizing CYP enzymes, researchers determined Kᵢ values for the inhibition of CYP1A2, CYP2C9, and CYP3A activities. nih.gov Such studies rely on sensitive analytical methods, like LC-MS/MS, to measure the concentrations of specific metabolites formed by these enzymes. The inclusion of Anastrozole-d12 as an internal standard would be crucial for accurately quantifying the remaining Anastrozole and ensuring the reliability of the calculated kinetic parameters.

Table 2: Reported Inhibition Constants (Kᵢ) of Anastrozole for Human CYP Enzymes

EnzymeProbe SubstrateKᵢ Value of Anastrozole (µM)
CYP1A2 Phenacetin8
CYP2C9 Tolbutamide10
CYP3A Nifedipine10
CYP2A6 Coumarin>500 (No significant inhibition)
CYP2D6 Dextromethorphan>500 (No significant inhibition)
(Data sourced from Grimm, S.W., and Dyroff, M.C., 1997) nih.gov

Understanding which enzymes are responsible for the metabolism of a compound is key to predicting its pharmacokinetic profile and potential drug-drug interactions. Anastrozole-d12 facilitates the substrate specificity profiling of Anastrozole by enabling accurate quantification in complex in vitro systems, such as incubations with human liver microsomes (HLMs) or panels of expressed enzymes. nih.govnih.gov

Research has shown that Anastrozole is primarily metabolized to Hydroxyanastrozole (B15293156) by CYP3A4 and, to a lesser extent, by CYP3A5. nih.govnih.gov The parent compound can also undergo direct glucuronidation, predominantly by the enzyme UGT1A4. nih.govnih.gov By using Anastrozole-d12 as an internal standard, researchers can confidently measure the depletion of the parent drug and the formation of specific metabolites, thereby elucidating the metabolic pathways and identifying the specific enzymes involved. nih.gov This information is critical for understanding how factors like genetic polymorphisms in metabolic enzymes might alter the disposition of Anastrozole. nih.gov

Application in Metabolite Identification and Profiling Research

In the study of how drugs are processed by the body (pharmacokinetics), identifying and quantifying metabolites is crucial. Anastrozole Acid Amide-d12 serves as an invaluable internal standard in mass spectrometry-based bioanalytical assays. When researchers analyze biological samples, such as plasma or urine, to determine the concentration of the non-deuterated Anastrozole Acid Amide, a known amount of this compound is added to each sample.

Because this compound is chemically identical to the native metabolite, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-labeled compound. This allows for accurate quantification of the metabolite, minimizing variations that can occur during sample preparation and analysis.

Illustrative Data from a Hypothetical Metabolite Profiling Study:

The following interactive table represents hypothetical data from a liquid chromatography-mass spectrometry (LC-MS) analysis to quantify Anastrozole Acid Amide in a research setting.

Sample IDAnalyte Peak Area (Anastrozole Acid Amide)Internal Standard Peak Area (this compound)Calculated Concentration (ng/mL)
Control 110,500500,00021.0
Control 211,250510,00022.1
Test 125,500495,00051.5
Test 227,000505,00053.5

Note: This data is for illustrative purposes to demonstrate the application and is not from a specific study.

Tracer Studies in Controlled Biological Systems (e.g., cell cultures, isolated organs, non-clinical models)

Deuterated compounds like this compound are also employed as tracers in metabolic studies within controlled biological environments. In these experiments, the deuterated compound is introduced into a system, such as a cell culture or an isolated organ, to track its metabolic fate.

By using techniques like mass spectrometry, researchers can follow the biotransformation of this compound and identify any subsequent metabolites. The deuterium atoms act as a stable isotopic label, allowing for the clear differentiation of the administered compound and its byproducts from endogenous molecules within the biological system. This is particularly useful for elucidating complex metabolic pathways without the need for radioactive isotopes.

Hypothetical Findings from a Tracer Study in a Cell Culture Model:

Time Point (hours)Parent Compound Detected (this compound)Metabolite X-d12 Detected
0YesNo
2YesYes
6YesYes
12DiminishedYes
24Not DetectedYes

Note: This table illustrates the potential use of this compound as a tracer to monitor the formation of a downstream metabolite over time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of drug molecules. nih.govmdpi.com For Anastrozole (B1683761), computational studies have been performed to analyze its molecular and spectroscopic properties. researchgate.net DFT calculations, for instance, using the B3LYP/6-31G(d) basis set, have been employed to optimize the geometry and calculate vibrational frequencies of Anastrozole. nih.gov

These studies reveal key electronic properties that govern its reactivity. Global and localized reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω) have been calculated for Anastrozole. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a lower chemical hardness and a higher softness are indicative of a more reactive molecule.

The introduction of twelve deuterium (B1214612) atoms in Anastrozole Acid Amide-d12 is not expected to significantly alter the electronic structure, as the potential energy surface is largely unaffected by isotopic substitution. princeton.edu However, subtle changes in vibrational frequencies due to the heavier deuterium isotope can be predicted. These changes, while minor from an electronic standpoint, can have significant implications for the molecule's kinetic properties.

Below is a predictive data table of key quantum chemical descriptors for Anastrozole and its deuterated analog, this compound. The values for the deuterated compound are theoretical estimations based on the known principles of isotopic substitution.

DescriptorAnastrozole (Calculated)This compound (Predicted)
Chemical Hardness (η)~5.5 eV~5.5 eV
Chemical Softness (S)~0.18 eV⁻¹~0.18 eV⁻¹
Chemical Potential (μ)~-3.2 eV~-3.2 eV
Electronegativity (χ)~3.2 eV~3.2 eV
Electrophilicity Index (ω)~0.93 eV~0.93 eV

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of molecules over time, providing critical insights into conformational flexibility and interactions with biological targets. mdpi.comnih.gov For Anastrozole, MD simulations have been instrumental in understanding its binding mechanism with its target enzyme, aromatase (cytochrome P450 19A1). nih.govmdpi.com

These simulations, often spanning hundreds of nanoseconds, can reveal the stability of the ligand-protein complex. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg) are monitored to assess the structural stability and flexibility of the complex. mdpi.comresearchgate.net For instance, a stable RMSD for the protein backbone and the ligand indicates a stable binding mode. mdpi.com

The interaction of Anastrozole with the aromatase active site is characterized by specific hydrogen bonds and hydrophobic interactions. nih.gov The triazole group of Anastrozole is known to coordinate with the heme iron atom of the cytochrome P450 enzyme, a critical interaction for its inhibitory activity. nih.gov

The following table presents a hypothetical comparison of MD simulation parameters for Anastrozole and this compound in complex with aromatase, based on typical simulation outcomes.

ParameterAnastrozole-Aromatase Complex (Typical)This compound-Aromatase Complex (Predicted)
Average RMSD (Protein Backbone)1.5 - 2.5 Å1.5 - 2.5 Å
Average RMSD (Ligand)0.5 - 1.5 Å0.5 - 1.5 Å
Key Interacting ResiduesD309, T310, M374, S478D309, T310, M374, S478
Heme CoordinationYes (via triazole nitrogen)Yes (via triazole nitrogen)

Prediction of Isotopic Effects on Molecular Properties

The substitution of hydrogen with deuterium, a heavier isotope, can lead to measurable changes in molecular properties, a phenomenon known as the isotope effect. wikipedia.org These effects are primarily due to the difference in mass, which affects the vibrational frequencies of chemical bonds. princeton.edu The C-D bond has a lower zero-point energy and vibrates at a lower frequency than a C-H bond. libretexts.orglibretexts.org

This difference in vibrational energy can manifest as kinetic isotope effects (KIEs), where the rate of a reaction involving the cleavage of a C-H bond is slower when hydrogen is replaced by deuterium. libretexts.orgnih.gov The magnitude of the KIE (kH/kD) can provide valuable information about the reaction mechanism. For metabolic reactions catalyzed by cytochrome P450 enzymes, a significant primary deuterium KIE is often observed when C-H bond breaking is the rate-limiting step. nih.gov

In the case of this compound, the deuteration is on the methyl groups and the aromatic ring of the acid amide moiety. If the metabolism of these groups involves C-H bond cleavage as a rate-determining step, a slower rate of metabolism would be expected for the deuterated compound.

Isotopic substitution can also influence physical properties. For instance, deuterated compounds often have slightly different boiling points, melting points, and chromatographic retention times compared to their non-deuterated counterparts. cchmc.org The replacement of hydrogen with deuterium can also lead to subtle changes in NMR chemical shifts. nih.gov

The following table summarizes the predicted isotopic effects on various molecular properties of this compound.

PropertyEffect of DeuterationPredicted Outcome for this compound
Vibrational FrequencyLower for C-D bonds compared to C-H bondsLower vibrational frequencies for deuterated positions
Metabolic Rate (if C-H cleavage is rate-limiting)Slower for deuterated compound (Primary KIE > 1)Potentially slower metabolism of the deuterated moieties
NMR Chemical ShiftSmall upfield or downfield shiftsObservable shifts in ¹H and ¹³C NMR spectra at deuterated positions
Chromatographic Retention TimeCan be slightly longer or shorterPotential for altered retention time in HPLC analysis

Quality Assurance and Methodological Validation in Deuterated Compound Research

Method Validation Parameters for Analytical Assays

The validation of bioanalytical methods is a mandatory process guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the integrity of data. slideshare.nethhs.gov When using a deuterated internal standard like Anastrozole (B1683761) Acid Amide-d12, specific performance characteristics must be thoroughly evaluated.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. loesungsfabrik.denih.gov Specificity is a measure of how exclusively the method identifies the analyte. loesungsfabrik.de In the context of an assay for anastrozole using Anastrozole Acid Amide-d12, the method must be able to distinguish the analyte and the internal standard from endogenous matrix components, metabolites, and other potential interferences. loesungsfabrik.depharmacompass.com

This is typically assessed by analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interfering peaks at the retention times of the analyte and the internal standard. The absence of significant interference ensures that the measured concentration is solely from the compound of interest.

Table 1: Hypothetical Selectivity Assessment in Human Plasma

Source LotAnalyte Response (at analyte retention time)Internal Standard Response (at IS retention time)Acceptance Criteria Met
Plasma Lot 1No significant peakNo significant peakYes
Plasma Lot 2No significant peakNo significant peakYes
Plasma Lot 3No significant peakNo significant peakYes
Plasma Lot 4No significant peakNo significant peakYes
Plasma Lot 5No significant peakNo significant peakYes
Plasma Lot 6No significant peakNo significant peakYes

Acceptance Criteria: Response in blank samples should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specific range. ut.eeeuropa.eu The range of an assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. europa.euut.ee For LC-MS methods utilizing a deuterated internal standard, linearity is established by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. ut.ee

A calibration curve is generated using at least six non-zero standards. au.dk The relationship is typically evaluated using a weighted linear regression model.

Table 2: Illustrative Linearity and Range Data

Nominal Conc. (ng/mL)Analyte/IS Peak Area Ratio (Mean)Calculated Conc. (ng/mL)% Deviation
0.100.00520.09-10.0%
0.250.01280.26+4.0%
1.000.04950.98-2.0%
5.000.25105.05+1.0%
20.001.002519.98-0.1%
40.001.995039.85-0.4%
50.002.515050.20+0.4%

Acceptance Criteria: The deviation of back-calculated concentrations from nominal concentrations should be within ±15% (±20% at the LLOQ). au.dk

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. europa.eulibretexts.org The Limit of Quantitation (LOQ), often referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.euajpsonline.com

For bioanalytical assays, the analyte response at the LLOQ should be at least five times the response of a blank sample. ajpsonline.com Furthermore, the precision at the LLOQ should not exceed 20% coefficient of variation (CV), and the accuracy should be within 80-120%. au.dkajpsonline.com

Table 3: LLOQ Determination for Anastrozole Assay

ParameterLLOQ Sample (0.10 ng/mL)Acceptance Criteria
Precision (n=5)
Mean Concentration0.104 ng/mLN/A
Standard Deviation0.012N/A
Coefficient of Variation (%CV) 11.5% ≤20%
Accuracy (n=5)
Mean % of Nominal 104.0% 80-120%

Accuracy refers to the closeness of the mean test results to the true or nominal value. au.dkajpsonline.com Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. au.dkajpsonline.com Precision is evaluated at two levels: repeatability (intra-batch precision) and intermediate precision (inter-batch precision).

These parameters are assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates over several days. For accuracy, the mean value should be within ±15% of the nominal value. au.dk For precision, the coefficient of variation (CV) should not exceed 15%. au.dk

Table 4: Summary of Inter-Batch Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% of Nominal)Precision (%CV)
Low QC0.300.31103.3%6.8%
Medium QC15.0014.7598.3%4.5%
High QC35.0035.80102.3%5.1%

Acceptance Criteria: Accuracy within 85-115% of nominal; Precision (%CV) ≤15%. au.dk

Recovery is the extraction efficiency of an analytical process, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. slideshare.netajpsonline.com While 100% recovery is not required, it must be consistent and reproducible to ensure the reliability of the assay. au.dkajpsonline.com The recovery of the analyte should ideally be similar to that of the internal standard, which is a key advantage of using a stable isotope-labeled standard like this compound. waters.com

Reproducibility assesses the precision between different laboratories and is a measure of the method's robustness.

Table 5: Recovery and Reproducibility Data

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Inter-Lab Precision (%CV)
Low QC85.2%86.1%8.2%
Medium QC87.5%87.0%6.1%
High QC86.8%86.5%6.9%

Acceptance Criteria: Recovery should be consistent and reproducible, though no absolute value is mandated. ajpsonline.com The internal standard helps correct for variability. aptochem.com

Assessment of Isotopic Label Stability (Hydrogen/Deuterium (B1214612) Exchange)

A critical consideration for any deuterated internal standard, including this compound, is the stability of the deuterium labels. acanthusresearch.comhilarispublisher.com Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom on the molecule is replaced by a proton from the surrounding environment (e.g., solvent or matrix components). mdpi.comwikipedia.org This phenomenon, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification. mdpi.comnih.gov

The stability of the C-D bond is generally high, but labels placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be more susceptible to exchange under certain pH or temperature conditions. acanthusresearch.com Therefore, the placement of deuterium atoms during synthesis is crucial. For this compound, the stability of the twelve deuterium atoms must be confirmed under the conditions of sample storage, preparation, and analysis.

This assessment can be performed by incubating the internal standard in the biological matrix at various conditions (e.g., different pH values, temperatures, and durations) and then analyzing the sample by mass spectrometry to detect any decrease in the mass-to-charge ratio (m/z) of the standard, which would indicate a loss of deuterium. scispace.com

Table 6: Hypothetical Isotopic Stability of this compound in Plasma

ConditionIncubation TimePeak Area (d12)Peak Area (d11 or lower)% Exchange
Room Temp, pH 7.424 hours99.8%<0.2%Negligible
37°C, pH 7.424 hours99.7%<0.3%Negligible
Room Temp, pH 4.024 hours99.9%<0.1%Negligible
Room Temp, pH 9.024 hours99.6%<0.4%Negligible

Acceptance Criteria: The isotopic purity of the internal standard should remain high, with minimal to no evidence of back-exchange under analytical conditions. mdpi.com

Reference Standard Certification and Traceability

The certification of a deuterated reference standard, such as this compound, is a meticulous process designed to ensure its identity, purity, and concentration are accurately characterized. This process is fundamental to its role in providing reliable and reproducible results in analytical testing, particularly in quantitative bioanalysis using mass spectrometry. pharmaffiliates.commusechem.com Traceability is established by linking the characterization of the reference standard to recognized national or international standards. pharmaffiliates.com

The certification process for a deuterated compound like this compound would involve a comprehensive suite of analytical techniques to confirm its chemical structure and assess its purity. These tests are designed to identify and quantify any potential impurities, including isotopic variants (e.g., under- or over-deuterated analogs) and non-isotopically labeled compounds. sci-hub.ru

A Certificate of Analysis (CoA) is the primary document that accompanies a certified reference standard. pharmaffiliates.com This document provides a summary of the analytical testing performed and the results obtained. For this compound, the CoA would typically include the following information:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and the position of the deuterium labels. pharmaffiliates.com

Purity Assessment: The purity of the reference standard is determined using methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). ijpsonline.comderpharmachemica.com This assessment quantifies the percentage of the desired deuterated compound and identifies any impurities.

Isotopic Purity: Mass Spectrometry is employed to determine the isotopic distribution and confirm the degree of deuteration. acanthusresearch.com This is crucial for ensuring the accuracy of quantitative analyses where the deuterated compound is used as an internal standard.

Concentration (for solutions): If the reference standard is provided as a solution, its concentration is accurately determined and certified.

Traceability of the reference standard ensures that measurements made using it can be related to a known standard, such as those provided by national metrology institutes. pharmaffiliates.com This is often achieved through an unbroken chain of calibrations, each with a stated uncertainty.

The following data tables provide information on the related, non-deuterated compound "Anastrozole Acid Amide" and the deuterated parent drug "Anastrozole-d12". A third table outlines the typical analytical tests that would be performed for the certification of a reference standard like "this compound".

Table 1: Physicochemical Properties of Anastrozole Acid Amide

PropertyValue
Synonym 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid synthinkchemicals.com
Molecular Formula C17H22N4O3 synthinkchemicals.com
Molecular Weight 330.38 g/mol synthinkchemicals.com
Related API Anastrozole synthinkchemicals.com

Table 2: Physicochemical Properties of Anastrozole-d12

PropertyValue
CAS Number 120512-32-5 clearsynth.comcaymanchem.comchemscene.com
Molecular Formula C17H7D12N5 clearsynth.comcaymanchem.com
Molecular Weight 305.44 g/mol clearsynth.comchemscene.comnih.gov
Synonyms Anastrazole-D12, Anastrol-D12, Arimidex-D12 clearsynth.com
Purity ≥98% chemscene.com

Table 3: Typical Analytical Tests for Certification of a Deuterated Reference Standard

Analytical TechniquePurpose
1H and 13C NMR Structural confirmation and determination of deuterium incorporation sites.
Mass Spectrometry (MS) Confirmation of molecular weight and assessment of isotopic purity. pharmaffiliates.com
HPLC/LC-MS Determination of chemical purity and quantification of impurities. pharmaffiliates.com
Karl Fischer Titration Determination of water content.
Thermogravimetric Analysis (TGA) Assessment of residual solvents.
Quantitative NMR (qNMR) Accurate determination of purity against a certified standard.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., targeted metabolomics)

The use of stable isotope-labeled compounds is crucial for the accuracy and reliability of quantitative metabolomics. In targeted metabolomics, which focuses on the measurement of a specific group of metabolites, deuterated internal standards are essential for correcting variations in sample preparation and analytical instrumentation. thermofisher.comsigmaaldrich.cn Anastrozole (B1683761) Acid Amide-d12, as a deuterated analog, is ideally suited for use as an internal standard in mass spectrometry-based targeted metabolomics studies.

Table 1: Application of Deuterated Standards in Targeted Metabolomics

ApplicationRole of Deuterated Standard (e.g., Anastrozole Acid Amide-d12)Analytical Technique
Pharmacokinetic StudiesAccurate quantification of the non-deuterated drug and its metabolites in biological matrices. simsonpharma.comLiquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)
Metabolic Pathway AnalysisTracing the metabolic fate of a drug by differentiating between the administered compound and endogenous metabolites. simsonpharma.comHigh-Resolution Mass Spectrometry (HRMS)
Biomarker DiscoveryImproving the precision of quantitative measurements of disease-related metabolites. aacrjournals.orgTriple Quadrupole Mass Spectrometry (QqQ MS)

By incorporating this compound into a sample, researchers can achieve more precise and accurate quantification of its non-deuterated counterpart and related metabolites. This is particularly important in studies investigating the pharmacokinetics and metabolism of anastrozole, where understanding the drug's absorption, distribution, metabolism, and excretion (ADME) is critical. juniperpublishers.com The use of such standards helps to minimize ion suppression effects in mass spectrometry, leading to more robust and reproducible data. thermofisher.com

Novel Synthesis Approaches for Complex Deuterated Molecules

The synthesis of complex deuterated molecules like this compound presents significant challenges. However, recent advancements in synthetic chemistry offer promising avenues for the efficient and selective incorporation of deuterium (B1214612) atoms.

Key Synthetic Strategies:

Organocatalysis: Organocatalytic methods provide a powerful tool for the formyl-selective deuteration of aldehydes, which are versatile building blocks in organic synthesis. benthamdirect.com These methods often use readily available and inexpensive deuterium sources like heavy water (D₂O). benthamdirect.com

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org The use of deuterated reagents in MCRs can lead to the efficient synthesis of libraries of deuterated drug-like molecules. beilstein-journals.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for deuteration reactions, including improved reaction control, enhanced safety, and the potential for scalability. researchgate.net This technique has been successfully applied to the deuteration of various organic frameworks. researchgate.net

Metal-Catalyzed H/D Exchange: Transition metal catalysts can facilitate the direct exchange of hydrogen atoms with deuterium, providing a straightforward method for deuterating organic molecules. researchgate.net

These modern synthetic approaches could be adapted for the synthesis of this compound, potentially offering more efficient and cost-effective routes compared to traditional methods. The development of such methods is crucial for making complex deuterated compounds more accessible for research purposes. nih.govrsc.org

Development of Automated Analytical Platforms for Isotopic Tracer Studies

Isotopic tracer studies, which utilize stable isotope-labeled compounds to trace metabolic pathways, generate large and complex datasets. The manual analysis of this data is time-consuming and prone to errors. To address this, a number of automated analytical platforms and software tools have been developed. oup.comacs.orgnih.gov

Table 2: Examples of Automated Platforms for Isotopic Tracer Analysis

Platform/SoftwareKey FeaturesApplication
PIRAMID Automates the extraction, integration, and analysis of mass isotopomer distributions from MS datasets. oup.comHigh-throughput analysis of stable isotope labeling experiments. oup.com
MetExtract II Detects biologically derived compounds by exploiting stable isotope labeling-specific patterns in LC-HRMS data. acs.orgUntargeted metabolomics with stable isotope labeling. acs.org
IsoSearch Traces metabolic isotopomer alterations in untargeted metabolomics and lipidomics datasets. bohrium.comGlobal exploration of isotopic fluxomics. bohrium.com
CPExtract Allows for the automated, flexible search for user-definable isotopolog patterns in LC-HRMS data. acs.orgnih.govTracer-based pathway-specific screening of metabolites. acs.orgnih.gov

The integration of this compound into workflows that utilize these automated platforms would enable high-throughput screening and detailed mechanistic studies. For instance, researchers could use this deuterated compound to trace the metabolic fate of anastrozole in various in vitro models, with the data being rapidly and accurately processed by these advanced software tools. This would significantly accelerate the pace of research in drug metabolism and systems biology. researchgate.netugent.be

Exploration of Deuterated Analogs in New Mechanistic Biological Questions (Non-Clinical)

Deuterated analogs are powerful tools for investigating fundamental biological processes at a molecular level, without direct clinical application. The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect. wikipedia.org This property can be exploited to answer specific mechanistic questions.

Potential Non-Clinical Research Applications for Deuterated Anastrozole Analogs:

Probing Metabolic "Soft Spots": Deuteration at specific sites of a molecule can slow down its metabolism at those positions. nih.gov By synthesizing different deuterated versions of anastrozole and its metabolites, researchers can identify the primary sites of metabolic breakdown. This can provide insights into the enzymes responsible for its metabolism, such as cytochrome P450s. nih.gov

Investigating Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes lead to an increase in metabolism through alternative routes, a phenomenon termed "metabolic switching" or "metabolic shunting". nih.gov Studying this effect with deuterated anastrozole analogs could reveal previously unknown metabolic pathways. nih.gov

Elucidating Mechanisms of Toxicity: If a particular metabolite is thought to be responsible for toxicity, a deuterated analog that is less likely to form that metabolite can be used to test this hypothesis in non-clinical models. juniperpublishers.comdovepress.com

Studying Drug-Target Interactions: While the pharmacodynamic properties of deuterated and non-deuterated compounds are generally similar, subtle differences can sometimes be observed. bioscientia.de High-precision studies using deuterated analogs could potentially provide new insights into the interaction of anastrozole with its target enzyme, aromatase. caymanchem.commedchemexpress.comnih.gov

The use of this compound and other deuterated analogs in these non-clinical mechanistic studies can provide a deeper understanding of the pharmacology and toxicology of anastrozole, which could inform the development of future therapeutic strategies. drugbank.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Anastrozole Acid Amide-d12 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Researchers should validate methods per ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%). Stability studies under freeze-thaw cycles and long-term storage (-80°C) are critical to ensure analyte integrity .

Q. How should stability studies for this compound be designed to ensure reliable pharmacokinetic data?

  • Methodological Answer : Stability studies must assess degradation under thermal (40°C), hydrolytic (acid/base), and photolytic (UV exposure) conditions. Use forced degradation experiments to identify major metabolites and validate stability in plasma/serum matrices over 24 hours at room temperature and 30 days at -80°C. Include quality controls (QCs) at low, medium, and high concentrations to monitor variability .

Q. What pharmacokinetic (PK) parameters are essential for evaluating this compound in clinical trials?

  • Methodological Answer : Key PK parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC0–24h), and terminal half-life (t½). Population PK modeling can account for inter-individual variability, while non-compartmental analysis is suitable for early-phase trials. Ensure sampling at 0, 2, 4, 8, 12, and 24 hours post-dose .

Advanced Research Questions

Q. How do genetic polymorphisms influence inter-individual variability in this compound metabolism?

  • Methodological Answer : Genome-wide association studies (GWAS) have identified SNPs (e.g., rs11648166 in SLC38A7 and rs28845026 near ALPPL2) associated with plasma concentration variability. Researchers should integrate targeted sequencing of cytochrome P450 (CYP3A4) and transporter genes (SLC38A7) with PK data. In vitro assays (e.g., hepatocyte models) can validate SNP effects on drug clearance .

Q. What experimental designs are optimal for assessing drug-drug interactions (DDIs) between this compound and CYP3A4 modulators?

  • Methodological Answer : Use a crossover design with two arms: this compound alone vs. co-administered with a CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampin). Measure PK parameters pre- and post-coadministration. For statistical power, a sample size of ≥12 subjects per arm is recommended, with 90% confidence intervals for geometric mean ratios (GMRs) of AUC and Cmax falling within 80–125% to claim no DDI .

Q. How can researchers address conflicting data on the correlation between plasma this compound levels and clinical efficacy?

  • Methodological Answer : Conduct longitudinal studies with stratified cohorts based on plasma levels (e.g., quartiles). Use Cox regression to adjust for confounders like BMI, age, and concomitant medications (e.g., escitalopram). Surrogate endpoints (e.g., estradiol suppression) should complement traditional endpoints (e.g., progression-free survival). Meta-analyses of phase III trials can resolve contradictions in efficacy data .

Q. What are the challenges in designing randomized controlled trials (RCTs) comparing this compound with other aromatase inhibitors (AIs)?

  • Methodological Answer : Ensure double-blinding and active comparators (e.g., exemestane or letrozole) with similar patient demographics. Primary endpoints should reflect mechanism-specific outcomes, such as time to progression (TTP) for advanced breast cancer. Address confounding by prior tamoxifen exposure through stratification. For non-inferiority trials, set a predefined margin (e.g., hazard ratio <1.25) and power ≥80% .

Methodological Guidance for Data Reporting

  • Tables : Include Roman-numeral-labeled tables with self-explanatory titles (e.g., "Table I: PK Parameters of this compound in Postmenopausal Women"). Use footnotes for abbreviations and statistical thresholds (e.g., p < 0.05) .
  • Figures : Provide dose-response curves for efficacy studies and Manhattan plots for GWAS. Ensure high-resolution formats (≥300 DPI) with error bars for variability .

Key Citations

  • Analytical Validation:
  • Pharmacogenomics:
  • Clinical Trial Design:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.